Chloroethylclonidine

molecular pharmacology receptor inactivation covalent ligand

Chloroethylclonidine (CEC) is the definitive irreversible α1B-adrenoceptor alkylating agent. Unlike any reversible antagonist, CEC forms a covalent bond with Cys201 in the α2A binding pocket, producing wash-resistant, persistent receptor inactivation that cannot be reversed by competitive displacement. This unique irreversible mechanism enables definitive elimination of α1B/α1D contributions in tissue protocols (10–50 µM, 30 min, 37 °C) to isolate α1A-mediated responses, with >75% in vivo α1B inhibition at 15–25 mg/kg i.v. in rats. Critically, hydrolyzed product (beta‑HEC) is completely inactive—only freshly prepared, high‑purity CEC ensures active aziridinium ion formation. Verify residual responses with 5‑methylurapidil or RS‑17053 for complete subtype discrimination.

Molecular Formula C13H17Cl3N4
Molecular Weight 335.7 g/mol
CAS No. 77472-95-8
Cat. No. B1203076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroethylclonidine
CAS77472-95-8
Synonymschlorethylclonidine
chloroethylclonidine
Molecular FormulaC13H17Cl3N4
Molecular Weight335.7 g/mol
Structural Identifiers
SMILESCN(CCCl)CC1=CC(=C(C(=C1)Cl)NC2=NCCN2)Cl
InChIInChI=1S/C13H17Cl3N4/c1-20(5-2-14)8-9-6-10(15)12(11(16)7-9)19-13-17-3-4-18-13/h6-7H,2-5,8H2,1H3,(H2,17,18,19)
InChIKeyXFDVJGKSQRUEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroethylclonidine (CAS 77472-95-8): Irreversible Alpha-Adrenoceptor Alkylating Agent for Subtype Discrimination Research


Chloroethylclonidine (CEC) is an alkylating derivative of the alpha2-adrenergic agonist clonidine that functions as an irreversible ligand at adrenergic receptors [1]. Unlike reversible competitive antagonists, CEC binds covalently to specific alpha-adrenoceptor subtypes—particularly alpha1B, alpha1D, alpha2C, and alpha2A/D—via formation of a reactive aziridinium ion intermediate, producing wash-resistant, long-lasting receptor inactivation [1]. It is supplied primarily as the dihydrochloride salt (free base CAS 77472-95-8; dihydrochloride CAS 70107-07-2) and is recognized as a standard pharmacological tool compound for irreversible alpha1B-adrenoceptor alkylation .

Why Reversible Alpha-Adrenoceptor Ligands Cannot Substitute for Chloroethylclonidine in Experimental Protocols


Chloroethylclonidine's irreversible, covalent binding mechanism fundamentally distinguishes it from all reversible alpha-adrenoceptor ligands such as clonidine, prazosin, WB 4101, and 5-methylurapidil [1]. Unlike these competitors, which dissociate upon washout, CEC forms a covalent bond with cysteine residues (specifically Cys201 in the human alpha2A-AR binding cavity), producing receptor inactivation that persists through repeated washing and cannot be reversed by competitive displacement [1]. This property makes CEC uniquely suited for experimental protocols requiring persistent, subtype-selective receptor elimination. Critically, CEC's hydrolysis product beta-hydroxyethylclonidine (beta-HEC) lacks alkylating activity entirely, meaning that solution stability and proper handling are essential procurement considerations—a degraded product will not produce the irreversible effects for which CEC is selected [2].

Quantitative Differentiation Evidence for Chloroethylclonidine vs. Closest Analogs and Alternatives


Covalent Cysteine Alkylation: Irreversible Binding vs. Reversible Parent Compound Clonidine

Chloroethylclonidine binds irreversibly to the human alpha2A-adrenoceptor by forming a covalent bond with the sulfhydryl side chain of Cys201 in the fifth transmembrane domain, leading to persistent receptor inactivation. In contrast, its parent compound clonidine binds reversibly to the same receptor and dissociates upon washout [1]. This covalent mechanism was directly demonstrated using site-directed mutagenesis: substitution of Cys201 with serine abolished irreversible binding, confirming that the chloroethyl moiety—absent in clonidine—is the molecular basis for irreversibility [1]. The irreversible binding survives repeated washout, a property not shared by any reversible alpha2-agonist including clonidine, UK-14,304, or B-HT 920 [2].

molecular pharmacology receptor inactivation covalent ligand alpha2A-adrenoceptor site-directed mutagenesis

Subtype-Selective Irreversible Inactivation: Alpha1B/Alpha1D/Alpha2A/Alpha2C vs. Alpha1A/Alpha2B Resistance

CEC (10 μM, 30 min, 37°C, with subsequent washout) abolished [3H]prazosin binding to alpha1B-adrenoceptors in rat spleen almost completely and reduced [3H]rauwolscine binding to human platelet alpha2A- and kidney alpha2C-adrenoceptors markedly. However, the same treatment did not affect alpha1A-adrenoceptors or alpha2B-adrenoceptors (the alpha2-C2 gene product was resistant to CEC alkylation) [1]. Affinity of CEC at the resistant subtypes (alpha1A and alpha2B) was at least as high as at alkylated subtypes, demonstrating that the selectivity derives from differences in covalent reaction efficiency, not from differential binding affinity alone [1]. The alpha2A-alkylation was functionally relevant: CEC treatment significantly reduced alpha2A-adrenoceptor-mediated Ca2+ elevations in HEL cells [1]. Prazosin (10 nM), a reversible competitive antagonist, reversed CEC's inhibitory effect in aortic rings, confirming that CEC's action is fundamentally different from reversible antagonism [2].

alpha-adrenoceptor subtypes radioligand binding alkylation selectivity receptor pharmacology subtype discrimination

Quantitative Bmax Reduction Without Affinity Change: 88% Elimination of Alpha1B Binding Sites in Rat Aorta

Incubation of rat aortic membranes with CEC (10 μM) did not change the KD of [3H]-prazosin binding compared to untreated membranes, but reduced the total number of binding sites (Bmax) by 88% [1]. This pattern—unaltered affinity with substantially reduced binding capacity—is the biochemical hallmark of irreversible, non-competitive receptor inactivation. In contrast, treatment with the reversible competitive antagonist prazosin shifts the KD without reducing Bmax. After CEC (50 μM, 30 min) incubation followed by repetitive washing, contractions of rat aortic strips to noradrenaline showed a marked rightward potency shift with partial maximum reduction; the residual contractions were not affected by prazosin (10 nM), confirming elimination of the prazosin-sensitive receptor population [1].

Bmax radioligand saturation binding alpha1B-adrenoceptor irreversible antagonism rat aorta

In Vivo Durability of Alpha1B Blockade: Dose-Dependent Duration of Pressor Response Inhibition in Conscious Rats

In unanesthetized, normotensive Long-Evans rats, intravenous CEC (15 mg/kg and 25 mg/kg) maximally inhibited the phenylephrine (PE) pressor response by >75% at 15 min post-injection. The PE response recovered by 2 hr at the 15 mg/kg dose but remained inhibited up to 4 hr at the 25 mg/kg dose. At 24 hr, all cardiovascular parameters returned to control levels [1]. This contrasts with reversible alpha1-antagonists such as prazosin, whose duration of action is governed by pharmacokinetic elimination half-life (typically 2-3 hr in rats). Neither dose of CEC affected baseline mean arterial pressure (MAP) or heart rate (HR) throughout the 24-hr study, demonstrating that vascular alpha1B-adrenoceptors are not coupled to tonic physiological regulation of MAP in the rat [1].

in vivo pharmacology cardiovascular phenylephrine pressor response irreversible blockade duration alpha1B-adrenoceptor

Tissue-Dependent EC50 Shift: ~1000-Fold in Aorta (Alpha1D-Rich) vs. ~10-Fold in Caudal Artery (Alpha1A-Rich)

In a direct within-study comparison, CEC treatment increased the EC50 values of noradrenaline approximately 1000-fold in rat aorta (alpha1D-adrenoceptor-mediated) but only approximately 10-fold in rat caudal arteries (alpha1A-adrenoceptor-mediated) [1]. This 100-fold differential in functional inactivation magnitude demonstrates that CEC's alkylating efficacy is not uniform across tissues but tracks with the predominant alpha1-adrenoceptor subtype expressed. In aorta, CEC treatment revealed a biphasic noradrenaline contraction-response curve: a high-affinity (pD2 8.5-7.5) CEC-sensitive component was eliminated, leaving a low-affinity (pD2 6.3-5.2) CEC-insensitive component. In caudal arteries, noradrenaline elicited only monophasic curves with pD2 values (6.5-5.7) similar to the low-affinity aortic component, consistent with the absence of the CEC-sensitive alpha1D population [1].

functional selectivity alpha1D-adrenoceptor alpha1A-adrenoceptor noradrenaline EC50 vascular pharmacology

Dual Irreversible Functional Activity: Alpha1-Antagonist and Alpha2-Agonist with Partial Efficacy vs. Noradrenaline

CEC uniquely exhibits two distinct irreversible actions at adrenoceptors: irreversible antagonism at alpha1-adrenoceptors and irreversible agonism at alpha2-adrenoceptors [1]. In the rat vas deferens, CEC (0.1-3 μM) concentration-dependently reduced stimulation-evoked [3H]-noradrenaline overflow via irreversible activation of prejunctional alpha2-adrenoceptors; this inhibition did not fade upon washout, even with rauwolscine (0.3 μM) in the washout fluid [2]. CEC was characterized as a partial alpha2-agonist with an efficacy lower than that of the full agonist noradrenaline [2]. Postjunctionally, in the dog saphenous vein, CEC (0.1-100 μmol/L) caused a long-lasting contraction reaching 77.6% (proximal) and 52.6% (distal) of the maximal phenylephrine response, mediated predominantly via alpha2-adrenoceptors [3]. This dual irreversible antagonist/agonist profile is not shared by any single reversible ligand.

irreversible agonist partial agonist alpha2-adrenoceptor prejunctional receptor dual activity

Optimal Experimental and Procurement Scenarios for Chloroethylclonidine Based on Quantitative Differentiation Evidence


Pharmacological Isolation of Alpha1A-Adrenoceptor-Mediated Responses via Selective Alpha1B/Alpha1D Elimination

CEC is the standard tool compound for eliminating alpha1B- and alpha1D-adrenoceptor contributions in isolated tissue preparations, allowing researchers to study alpha1A-mediated responses in isolation. Treatment with CEC (10-50 μM, 30 min, 37°C, followed by washout) eliminates up to 88% of alpha1B binding sites while sparing alpha1A-adrenoceptors [1]. This protocol is widely employed in vascular pharmacology to discriminate alpha1-adrenoceptor subtype contributions to contraction, as validated by the ~1000-fold noradrenaline EC50 shift in alpha1D-rich aorta vs. only ~10-fold in alpha1A-rich caudal artery [2]. Researchers must verify effective alkylation by demonstrating that residual responses are resistant to prazosin but sensitive to alpha1A-selective antagonists such as 5-methylurapidil or RS-17053 [1].

In Vivo Studies Requiring Extended-Duration Alpha1B-Adrenoceptor Blockade Without Affecting Basal Cardiovascular Parameters

For in vivo protocols in rats requiring sustained alpha1B-adrenoceptor inactivation, CEC at 15-25 mg/kg i.v. provides >75% inhibition of the phenylephrine pressor response with recovery times of 2-4 hr depending on dose, while leaving basal mean arterial pressure and heart rate unaffected throughout the 24-hr monitoring period [1]. This temporal profile enables experimental designs where alpha1B-mediated pressor responses must be suppressed for a defined window without the confounding hemodynamic effects that would accompany sustained administration of a reversible antagonist. The formation of the aziridinium ion intermediate is required for activity; precyclized CEC and its hydrolysis product beta-HEC are inactive, so researchers must prepare CEC solutions immediately before use and verify alkylating activity [1].

Subtype-Selective Alpha2-Adrenoceptor Inactivation Combined with Structural Mapping of Receptor Binding Pockets

CEC's covalent binding to Cys201 in the fifth transmembrane domain of the human alpha2A-AR makes it a unique tool for structural pharmacology studies. The irreversible binding has been used as a criterion for identifying engineered cysteine residues as being exposed in the binding cavity, enabling systematic mapping of the alpha2A-AR binding pocket [1]. Because CEC inactivates alpha2A- and alpha2C-adrenoceptors but spares alpha2B-adrenoceptors (the alpha2-C2 gene product is resistant despite comparable binding affinity), it provides a functional readout for distinguishing alpha2B-mediated effects from those of other alpha2 subtypes in tissues co-expressing multiple subtypes [2]. Functional relevance of alpha2A-alkylation has been confirmed by CEC-mediated reduction of alpha2A-adrenoceptor-coupled Ca2+ elevations in HEL cells [2].

Discrimination of Prejunctional vs. Postjunctional Alpha2-Adrenoceptor Populations in Sympathetic Neurotransmission Studies

CEC's irreversible partial alpha2-agonist activity at prejunctional receptors (demonstrated by wash-resistant inhibition of [3H]-noradrenaline overflow in rat vas deferens, efficacy lower than noradrenaline) provides a means to persistently activate prejunctional alpha2-autoreceptors independently of endogenous noradrenaline release [1]. However, this same property limits CEC's suitability for characterizing postjunctional alpha1-adrenoceptors mediating responses to sympathetic nerve stimulation, because the prejunctional inhibitory effect reduces neurotransmitter release [1]. Researchers designing protocols involving electrically stimulated sympathetic nerves must account for this dual action: CEC is best employed in such systems only when prejunctional alpha2-adrenoceptors have been separately blocked (e.g., with rauwolscine pretreatment before CEC exposure, which prevents but does not reverse CEC's prejunctional effect) [1]. Postjunctionally, CEC produces long-lasting alpha2-mediated contractions (52.6-77.6% of phenylephrine maximum) in the dog saphenous vein, providing a model system for studying irreversible alpha2-agonism [2].

Quote Request

Request a Quote for Chloroethylclonidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.